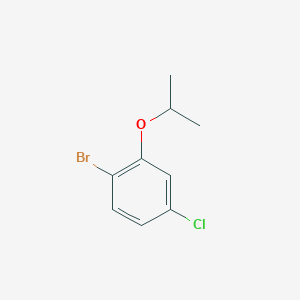

1-Bromo-4-chloro-2-isopropoxybenzene

Description

Contextualization of Polyhalogenated Aromatic Ethers in Advanced Organic Chemistry

Polyhalogenated aromatic ethers are organic compounds that feature an ether linkage (an oxygen atom connected to two aryl or alkyl groups) where the aromatic ring is substituted with multiple halogen atoms. researchgate.netgoogle.com The presence of different halogens, such as bromine and chlorine, on the aromatic ring imparts unique electronic and steric properties to these molecules. researchgate.netgoogle.com These properties make them valuable intermediates in a variety of chemical transformations.

The reactivity of the carbon-halogen bonds can be selectively manipulated in many cases, allowing for stepwise functionalization of the aromatic ring. For instance, a carbon-bromine bond is often more reactive than a carbon-chlorine bond in certain cross-coupling reactions, enabling chemists to introduce different substituents at specific positions. nih.gov This differential reactivity is a cornerstone of modern synthetic strategy, providing a powerful tool for the construction of highly substituted and complex molecular architectures. nih.gov

Furthermore, the lipophilicity and metabolic stability of molecules can be fine-tuned by the introduction of halogens, a strategy frequently employed in the design of new pharmaceutical agents and agrochemicals. nih.gov Aryl ethers themselves are prevalent motifs in numerous biologically active compounds and approved drugs. nist.gov The strategic placement of halogens on these aryl ether scaffolds can significantly influence their biological activity and pharmacokinetic profiles.

Significance of 1-Bromo-4-chloro-2-isopropoxybenzene as a Core Chemical Intermediate

This compound is a specific example of a polyhalogenated aromatic ether that serves as a valuable chemical intermediate. Its structure, featuring a bromine, a chlorine, and an isopropoxy group on a benzene (B151609) ring, provides multiple points for synthetic modification. This trifunctional nature allows for a range of chemical reactions, making it a versatile building block in organic synthesis.

The significance of this compound lies in its potential to be used in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, structurally similar compounds, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, are crucial intermediates in the preparation of drugs like dapagliflozin, which is used for the treatment of type 2 diabetes. google.comnih.govlabinsights.nl The synthesis of such complex molecules often involves a series of carefully orchestrated steps, and starting with a pre-functionalized intermediate like this compound can significantly streamline the synthetic route.

While specific, detailed research findings on the synthesis and reactivity of this compound are not extensively documented in publicly available literature, its structural analogy to key intermediates in medicinal chemistry underscores its potential importance as a building block for the synthesis of novel compounds with desired properties.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 637022-52-7 | lookchem.com |

| Molecular Formula | C₉H₁₀BrClO | lookchem.commusechem.com |

| Molecular Weight | 249.53 g/mol | lookchem.commusechem.com |

| Appearance | Powder or liquid | lookchem.com |

| Purity | ≥95% - 98+% | musechem.com |

| InChI Key | JJGQFOSYETWZLC-UHFFFAOYSA-N | ambeed.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHCWMVAHGUNGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 Chloro 2 Isopropoxybenzene and Analogous Systems

Direct Alkylation and Etherification Approaches

Direct methods for forming the isopropoxy ether linkage on a pre-functionalized dihalobenzene ring are primarily governed by the principles of nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) in the Formation of Isopropoxy Linkages

Nucleophilic aromatic substitution (SNAr) is a key reaction for forming aryl ethers from activated aryl halides. libretexts.orggoogle.com The mechanism involves the attack of a nucleophile, in this case, the isopropoxide ion, on an aromatic ring that is rendered electron-deficient by the presence of electron-withdrawing groups. libretexts.orggoogle.comresearchcommons.org For a substrate like 1,4-dibromo-2-chlorobenzene (B1299774) or a related dihalo-nitrobenzene, the reaction would proceed via an addition-elimination mechanism. The isopropoxide first adds to the carbon bearing a leaving group (a halogen), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. researchcommons.org Subsequent elimination of the halide leaving group re-establishes aromaticity and yields the final ether product.

The success of the SNAr reaction is highly dependent on the electronic nature of the aromatic ring. libretexts.orggoogle.com The presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group is typically required to sufficiently activate the ring for nucleophilic attack. libretexts.orgresearchcommons.org Halogens themselves are deactivating groups, which can make SNAr reactions sluggish unless additional activating groups are present.

Mechanistic Considerations and Optimization of Alkylation Conditions

The rate and regioselectivity of SNAr etherification are influenced by several factors. The nature of the leaving group is critical, with fluoride (B91410) being the most effective leaving group, followed by chloride, bromide, and iodide. The stability of the intermediate Meisenheimer complex, which is enhanced by ortho or para electron-withdrawing groups, dictates the reaction's feasibility. google.comresearchcommons.org

Optimization of reaction conditions involves the careful selection of the base, solvent, and temperature. Sodium isopropoxide or potassium isopropoxide, generated by reacting isopropyl alcohol with a strong base like sodium hydride (NaH), is a common nucleophile. masterorganicchemistry.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to solvate the cation and enhance the nucleophilicity of the alkoxide. francis-press.com Heating is frequently necessary to drive the reaction to completion, especially with less activated substrates. However, high temperatures can also lead to side reactions, such as elimination or rearrangement. Recent studies have also explored methods like photochemical SNAr approaches for the synthesis of complex aryl ethers, which can sometimes proceed under milder conditions. google.com

Multi-Step Synthesis from Substituted Benzene (B151609) Precursors

Due to the challenges of direct SNAr on a dihalogenated benzene ring lacking strong activation, multi-step syntheses are generally more practical and reliable for preparing 1-Bromo-4-chloro-2-isopropoxybenzene. This approach allows for the controlled, sequential introduction of the required functional groups. A common and effective strategy involves the synthesis of a phenol (B47542) intermediate, followed by etherification.

Strategic Introduction of Halogen Functionalities (Bromine and Chlorine)

The sequence of introducing the bromine and chlorine atoms is critical and is dictated by the directing effects of the substituents present on the ring at each stage. Halogenation of benzene and its derivatives is a classic electrophilic aromatic substitution reaction. researchgate.netsigmaaldrich.comgoogle.comchemicalbook.com

A plausible synthetic pathway could begin with a precursor that allows for the controlled placement of the halogens and the eventual hydroxyl group. For instance, starting with 2-chlorophenol (B165306), a readily available starting material. The hydroxyl group is a strongly activating, ortho, para-director. To achieve the desired 4-bromo substitution pattern, direct bromination of 2-chlorophenol can be employed. The reaction is typically carried out using bromine (Br2) in a suitable solvent. Due to the strong activation by the hydroxyl group, a Lewis acid catalyst may not be necessary. The major product of this reaction is 4-bromo-2-chlorophenol (B165030), as the para position relative to the hydroxyl group is sterically more accessible than the ortho position. google.com

An alternative route could start from 4-bromo-2-chloroaniline. This intermediate can be synthesized via a multi-step process from aniline (B41778), involving acetylation, bromination, chlorination, and subsequent deprotection. researchgate.net The aniline can then be converted to the corresponding phenol via a Sandmeyer-type reaction, which involves diazotization with sodium nitrite (B80452) in an acidic medium, followed by hydrolysis of the diazonium salt.

| Starting Material | Reagent(s) | Product | Rationale |

| 2-Chlorophenol | Br2 | 4-Bromo-2-chlorophenol | The -OH group is a strong ortho, para-director, leading to bromination at the C4 position. google.com |

| 4-Bromo-2-chloroaniline | 1. NaNO2, H2SO42. H2O, heat | 4-Bromo-2-chlorophenol | Conversion of the amine to a phenol via a diazonium salt intermediate. |

Sequential Functional Group Transformations for Aromatic Substitution Patterns

Once the key intermediate, 4-bromo-2-chlorophenol, is synthesized, the final step is the introduction of the isopropoxy group. This is typically achieved through a Williamson ether synthesis. libretexts.orgmasterorganicchemistry.comwikipedia.orgkhanacademy.org This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then reacts with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in an SN2 reaction. masterorganicchemistry.comwikipedia.org

The synthesis would proceed as follows:

Deprotonation: 4-Bromo-2-chlorophenol is treated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), in a polar solvent like acetone, acetonitrile (B52724), or DMF to generate the sodium or potassium 4-bromo-2-chlorophenoxide salt in situ.

Alkylation: 2-Bromopropane is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the secondary carbon of 2-bromopropane and displacing the bromide ion to form the desired this compound.

| Reactant | Reagents | Product | Reaction Type |

| 4-Bromo-2-chlorophenol | 1. K2CO3, Acetone2. 2-Bromopropane | This compound | Williamson Ether Synthesis masterorganicchemistry.comwikipedia.org |

This multi-step approach provides a high degree of control over the final substitution pattern, making it a preferred method for synthesizing complex molecules like this compound.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. masterorganicchemistry.comchemicalbook.com The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), facilitating deprotonation of the adjacent ortho position to form an aryllithium intermediate. chemicalbook.com This intermediate can then be quenched with a suitable electrophile.

In the context of synthesizing this compound, a DoM strategy is theoretically plausible but presents significant challenges. One could envision starting with 1-bromo-4-chlorobenzene. Halogens can act as weak DMGs. However, lithiation would likely occur at the most acidic proton, which is positioned between the two halogens (C2). Quenching this aryllithium species with an electrophile that could lead to an isopropoxy group is not straightforward.

A more viable, albeit complex, DoM approach might involve a precursor with a stronger DMG. For example, if one were to start with a protected phenol, such as a methoxymethyl (MOM) ether of 4-bromo-2-chlorophenol, the MOM ether group could potentially direct lithiation. However, the existing halogens would also influence the regioselectivity. Given the more direct and well-established routes via phenol alkylation, DoM would likely not be the most efficient synthetic strategy for this specific target molecule.

Transition Metal-Catalyzed Coupling Reactions in Precursor Synthesis

The construction of the this compound scaffold typically proceeds through the synthesis of a halogenated phenol precursor, which is then subjected to etherification. Transition metal-catalyzed coupling reactions are instrumental in both the formation of these precursors and their subsequent conversion to the final product.

Preparation of Halogenated Phenol Precursors

The synthesis of the key intermediate, a di-halogenated phenol, is a crucial first step. The specific substitution pattern of this compound requires a precursor such as 4-bromo-2-chlorophenol or a related isomer. The preparation of such compounds can be achieved through several methods, including the diazotization of an appropriate aniline followed by hydrolysis or direct halogenation of a phenol.

For instance, the synthesis of 2,5-dihalogenated phenols can be accomplished by the diazotization of a 2,5-dihaloaniline, followed by hydrolysis of the resulting diazonium salt. This reaction is often carried out in a highly acidic medium, such as an aqueous solution of a strong mineral acid like sulfuric acid, at elevated temperatures ranging from 140 °C to 250 °C. google.com The continuous removal of the product via steam distillation can lead to high yields, often exceeding 85%. google.com

Alternatively, direct halogenation of phenols can be employed. For example, 2-bromo-4-chlorophenol (B154644) can be synthesized from 2-bromophenol (B46759) by reaction with N-chloro-succinimide in acetonitrile in the presence of sulfuric acid at room temperature. chemicalbook.com Similarly, the bromination of 2-chlorophenol can yield 4-bromo-2-chlorophenol. google.com The use of a catalyst, such as triethylamine (B128534) hydrochloride, can improve the selectivity of the bromination and minimize the formation of undesired isomers. google.com

The synthesis of polysubstituted phenols can also be achieved through a cycloaromatization protocol, which involves the reaction of a propargylic ether with a suitable reagent. This method allows for the construction of highly substituted phenol derivatives. acs.org

A summary of representative methods for the preparation of halogenated phenol precursors is presented in Table 1.

Table 1: Synthetic Methods for Halogenated Phenol Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-Dihaloaniline | 1. NaNO₂, H₂SO₄ (aq.) 2. H₂O, 140-250 °C, Steam Distillation | 2,5-Dihalogenated phenol | >85% | google.com |

| 2-Bromophenol | N-chloro-succinimide, H₂SO₄, MeCN, 20 °C, 3 h | 2-Bromo-4-chlorophenol | 79% | chemicalbook.com |

| 2-Chlorophenol | Br₂, Triethylamine hydrochloride, Chlorobenzene, 5-15 °C, 3 h | 4-Bromo-2-chlorophenol | 99.1% | google.com |

Aryl Halide Functionalization Techniques

Once the halogenated phenol precursor is obtained, the isopropoxy group is introduced. This is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis or the Ullmann condensation.

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. wikipedia.org In the context of synthesizing this compound, the halogenated phenol would first be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in an SN2 reaction to form the desired ether. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. francis-press.comsciforum.net For sterically hindered phenols, the Williamson ether synthesis can be challenging, and alternative methods may be required. nih.gov

The Ullmann condensation offers an alternative, copper-catalyzed route to aryl ethers. wikipedia.org This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. wikipedia.org Modern Ullmann-type reactions often utilize soluble copper catalysts with ligands, which allows for milder reaction conditions compared to the traditional high-temperature protocol. wikipedia.orgacs.org For the synthesis of this compound, the halogenated phenol would be reacted with isopropanol (B130326) in the presence of a copper(I) salt, such as CuI or Cu₂O, a base like cesium carbonate, and a suitable ligand in a solvent like acetonitrile or toluene. acs.orgunion.edunih.gov This method can be particularly advantageous for aryl halides that are less reactive in traditional nucleophilic aromatic substitution reactions.

A comparison of these two etherification methods is provided in Table 2.

Table 2: Comparison of Etherification Methods for Aryl Halide Functionalization

| Method | General Reaction | Key Reagents | Typical Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|---|

| Williamson Ether Synthesis | Ar-OH + RX → Ar-OR | Base (e.g., NaH, K₂CO₃), Alkyl Halide (e.g., R-Br, R-I) | Polar aprotic solvent (e.g., DMF, Acetonitrile), Room temperature to moderate heating | Wide applicability, simple procedure. | Can be challenging for sterically hindered phenols; elimination side reactions with secondary/tertiary alkyl halides. | wikipedia.orgmasterorganicchemistry.comnih.gov |

| Ullmann Condensation | Ar-X + R-OH → Ar-OR | Copper(I) catalyst (e.g., CuI, Cu₂O), Base (e.g., Cs₂CO₃), Ligand | Solvent (e.g., Acetonitrile, Toluene), 80-110 °C | Effective for less reactive aryl halides, tolerates a range of functional groups. | Requires a catalyst, can require higher temperatures than Williamson synthesis. | wikipedia.orgacs.orgunion.edunih.gov |

Purification and Isolation Techniques for Synthetic Intermediates

The purification of synthetic intermediates is a critical step to ensure the purity of the final product. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

For solid intermediates, such as halogenated phenols, recrystallization is a common and effective purification technique. This method relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities in the solution. acs.org For halogenated phenols, solvents like hexane (B92381) or isopropanol can be effective for recrystallization. acs.org

Chromatography is another powerful technique for the separation and purification of organic compounds. For the purification of halogenated aromatic compounds, including ethers and phenols, High-Performance Liquid Chromatography (HPLC) and flash column chromatography are widely used. rsc.orgchromforum.org

In flash column chromatography , a mixture is passed through a column of silica (B1680970) gel or another stationary phase, and separation is achieved based on the differential partitioning of the components between the stationary phase and a mobile phase (solvent system). rochester.edu For halogenated aromatic ethers, a common mobile phase is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. rochester.edu The polarity of the solvent system is adjusted to achieve optimal separation.

Distillation , particularly vacuum distillation, is suitable for purifying liquid intermediates or solids with relatively low boiling points. google.com This technique separates compounds based on differences in their boiling points. For high-boiling compounds that may decompose at atmospheric pressure, reducing the pressure lowers the boiling point, allowing for safe distillation. google.com

A summary of purification techniques applicable to the intermediates in the synthesis of this compound is provided in Table 3.

Table 3: Purification and Isolation Techniques for Synthetic Intermediates

| Technique | Principle of Separation | Applicable Intermediates | Typical Conditions/Solvents | Reference |

|---|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures. | Solid halogenated phenols and other solid intermediates. | Solvents: Heptane, Isopropanol, Ethanol. | acs.org |

| Flash Column Chromatography | Differential adsorption on a stationary phase. | Halogenated phenols and aryl ethers. | Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol. | rochester.edu |

| Distillation (including vacuum and steam) | Difference in boiling points. | Liquid intermediates; removal of volatile impurities or isolation of the product from a reaction mixture. | Dependent on the boiling point and thermal stability of the compound. | google.com |

Reactivity and Mechanistic Investigations of 1 Bromo 4 Chloro 2 Isopropoxybenzene

Nucleophilic Substitution Reactions

Nucleophilic substitution on the 1-bromo-4-chloro-2-isopropoxybenzene ring involves the displacement of one of the halogen substituents, either bromine or chlorine, by a nucleophile. The viability and preferred mechanistic route for these substitutions are significantly influenced by the reaction conditions and the nature of the nucleophile. Two primary pathways are considered: palladium-catalyzed cross-coupling reactions and direct nucleophilic aromatic substitution (SNAAr).

Cross-Coupling Pathways (e.g., Suzuki-Miyaura, Sonogashira, Ullmann)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds under these conditions allows for selective functionalization.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org For dihalogenated substrates like this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the bromine-substituted position under carefully controlled conditions. For instance, the reaction of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid demonstrates the feasibility of coupling at a position activated by an electron-withdrawing group. researchgate.net While specific data for this compound is not extensively reported, the principles of Suzuki-Miyaura coupling suggest that selective C-C bond formation at the C1 position is achievable. arkat-usa.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govrsc.org The mechanism is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. researchgate.net Similar to the Suzuki-Miyaura coupling, the reaction with this compound would be expected to occur preferentially at the more reactive C-Br bond. This selectivity enables the introduction of an alkynyl group at the C1 position. The development of copper-free Sonogashira protocols has also expanded the scope and applicability of this reaction. rsc.orgnih.gov

Ullmann Condensation: The Ullmann condensation is a copper-promoted reaction that forms aryl ethers, aryl thioethers, or aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures. wikipedia.org However, modern modifications using ligands and soluble copper catalysts have made the reaction more versatile. nih.govmdpi.com In the case of this compound, an Ullmann condensation with an alcohol or phenol (B47542) could potentially lead to the formation of a diaryl ether. The relative reactivity of the C-Br and C-Cl bonds in Ullmann-type reactions can be influenced by the specific copper catalyst and ligands employed. Generally, aryl bromides are more reactive than aryl chlorides.

Direct Nucleophilic Aromatic Displacement Mechanisms

Direct nucleophilic aromatic substitution (SNAAr) on this compound can proceed through two distinct mechanisms, depending on the absence or presence of strong electron-withdrawing groups and the reaction conditions.

The addition-elimination mechanism is favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org This mechanism involves a two-step process. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized if it can be shared with an electron-withdrawing substituent. wikipedia.orgnih.gov In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For this compound, the substituents are not strongly electron-withdrawing. The isopropoxy group is an electron-donating group, while the halogens are deactivating but ortho, para-directing in electrophilic substitution. In nucleophilic substitution, the presence of these groups does not significantly stabilize the negative charge of a Meisenheimer complex. libretexts.org Therefore, the addition-elimination pathway is generally not favored for this compound under standard conditions. youtube.com

In the absence of strong activating groups and often under conditions of high temperature or a very strong base, nucleophilic aromatic substitution can occur via an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.orglibretexts.org This pathway involves two main steps. First, a strong base abstracts a proton from the position ortho to one of the halogen leaving groups. This is followed by the elimination of the halide ion to form a benzyne, a species containing a carbon-carbon triple bond within the benzene (B151609) ring. libretexts.org

In the second step, the nucleophile adds to one of the carbons of the triple bond in the benzyne intermediate. The position of the nucleophilic attack is influenced by the directing effects of the other substituents on the ring. Subsequent protonation yields the final product. For this compound, treatment with a strong base like sodium amide could potentially lead to the formation of a benzyne intermediate by elimination of either HBr or HCl. The regiochemical outcome of the subsequent nucleophilic addition would depend on which benzyne isomer is formed and the electronic influence of the remaining substituents. libretexts.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the electron-rich benzene ring. oxfordsciencetrove.comlibretexts.org The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. oxfordsciencetrove.comperlego.com

Regioselectivity and Steric/Electronic Directing Effects of Substituents

The directing effects of the substituents on the this compound ring determine the position of attack for an incoming electrophile. These effects are a combination of electronic (resonance and inductive) and steric factors.

Isopropoxy Group (-O-iPr): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the benzene ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack. The resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org It is a stronger activating and directing group than the halogens.

Bromo (-Br) and Chloro (-Cl) Groups: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect. reddit.com However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during electrophilic attack at these positions. libretexts.orglibretexts.orgmasterorganicchemistry.com

In this compound, the powerful activating and ortho, para-directing effect of the isopropoxy group at C2 will be the dominant factor in determining the position of electrophilic substitution. libretexts.org The available positions for substitution are C3, C5, and C6.

Attack at C3: This position is ortho to the isopropoxy group and ortho to the bromo group.

Attack at C5: This position is para to the bromo group, meta to the isopropoxy group, and ortho to the chloro group.

Attack at C6: This position is para to the isopropoxy group and meta to the chloro group.

Considering the directing effects:

The isopropoxy group strongly directs to C3 (ortho) and C6 (para).

The bromo group weakly directs to C3 (ortho) and C5 (para).

The chloro group weakly directs to C5 (ortho).

The most likely position for electrophilic substitution will be determined by the synergistic directing effects and steric hindrance. The C6 position is para to the strongly activating isopropoxy group, making it electronically very favorable. The C3 position is ortho to the isopropoxy group and may experience some steric hindrance from the adjacent bromo and isopropoxy groups. The C5 position is activated by both halogens but is meta to the powerful isopropoxy director, making it less favored. Therefore, electrophilic substitution is most likely to occur at the C6 position, and to a lesser extent at the C3 position.

Influence of Halogen and Isopropoxy Groups on Aromatic Reactivity

The reactivity of the benzene ring in this compound is significantly influenced by the electronic effects of its three substituents: a bromo group, a chloro group, and an isopropoxy group. These effects determine the rate and regioselectivity of electrophilic aromatic substitution reactions.

The isopropoxy group (-OCH(CH₃)₂) is a strong activating group. Its oxygen atom possesses lone pairs that can be donated into the aromatic pi-system through a positive mesomeric effect (+M). This effect increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more susceptible to attack by electrophiles. Although the oxygen is also electronegative and exerts a deactivating inductive effect (-I), the +M effect is dominant.

The combined influence of these groups on the regioselectivity of electrophilic aromatic substitution is additive. The powerful activating and directing effect of the isopropoxy group at position 2 dominates over the deactivating halogens. It strongly directs incoming electrophiles to the positions ortho (position 3) and para (position 5) relative to itself. The bromo and chloro substituents at positions 1 and 4, respectively, will also influence the substitution pattern, generally deactivating the ring but reinforcing the ortho, para directionality.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Reactivity

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Rate | Directing Influence |

| Isopropoxy | 2 | Weakly Deactivating | Strongly Activating | Activating | Ortho, Para |

| Bromo | 1 | Strongly Deactivating | Weakly Activating | Deactivating | Ortho, Para |

| Chloro | 4 | Strongly Deactivating | Weakly Activating | Deactivating | Ortho, Para |

Oxidation and Reduction Pathways

The structural features of this compound allow for specific oxidation and reduction reactions, primarily involving the substituents and the aromatic ring itself.

Reduction: The halogen atoms on the aromatic ring can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or with metal hydride reagents. The reactivity of halogens as leaving groups generally follows the order I > Br > Cl. vanderbilt.edu Therefore, selective reduction of the bromo group over the chloro group may be possible under carefully controlled conditions.

In the context of related syntheses, such as for precursors to dapagliflozin, reduction is a key step. google.comgoogle.com For instance, a ketone intermediate is often reduced to a methylene (B1212753) bridge using reducing agents like triethylsilane in the presence of a Lewis acid, or sodium borohydride (B1222165) with aluminum chloride. google.comgoogle.com While this compound lacks a ketone function, these examples highlight the utility of reduction reactions in modifying similar molecular scaffolds.

Oxidation: The isopropoxy group is susceptible to oxidation. Strong oxidizing agents can potentially cleave the ether linkage, converting the isopropoxy group into a hydroxyl group (phenol). Further oxidation could lead to the formation of a quinone or even ring-opening under harsh conditions. The secondary carbon of the isopropyl group could also be oxidized. The aromatic ring itself is generally stable to oxidation but can be degraded by powerful oxidizing agents like potassium permanganate (B83412) or ozone, leading to cleavage of the ring.

Table 2: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Reductive De-bromination | H₂, Pd/C; or NaBH₄, NiCl₂ | 1-Chloro-3-isopropoxybenzene |

| Reductive De-chlorination | H₂, Pd/C (harsher conditions) | 1-Bromo-2-isopropoxybenzene |

| Complete Dehalogenation | H₂, Pd/C (forcing conditions) | Isopropoxybenzene |

| Ether Cleavage | BBr₃ or HBr | 1-Bromo-4-chloro-2-hydroxyphenol |

Other Significant Reaction Classes and Functional Group Interconversions

Beyond oxidation and reduction, this compound can participate in a variety of other reactions, making it a versatile intermediate in organic synthesis.

Functional Group Interconversions: The carbon-bromine bond is a key site for functionalization. The bromine atom can be readily displaced or used in cross-coupling reactions. vanderbilt.edu

Cross-Coupling Reactions: As an aryl bromide, the compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C1 position, enabling the synthesis of more complex molecules. The chloro group is less reactive but can also participate in these reactions under more vigorous conditions or with specialized catalyst systems.

Nucleophilic Aromatic Substitution (SₙAr): While the ring is not strongly activated towards SₙAr, the presence of halogens allows for substitution by strong nucleophiles under high temperatures or with catalysis. The relative reactivity of halogens in SₙAr reactions can be complex and depends on the specific nucleophile and reaction conditions. researchgate.net

Ether Cleavage: The isopropoxy group can be converted to a hydroxyl group using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). This transformation provides access to the corresponding phenol derivative.

Cycloaddition Reactions: Aromatic compounds can, in principle, undergo cycloaddition reactions, such as the Diels-Alder reaction, where a portion of the ring acts as a diene. However, this requires overcoming the significant aromatic stabilization energy. Such reactions are generally unfavorable for benzene derivatives unless they are subjected to photochemical conditions or possess very strong electron-withdrawing groups, which is not the case for this molecule. Therefore, cycloaddition reactions are not a prominent feature of the chemistry of this compound under normal conditions.

Table 3: Key Functional Group Interconversions

| Reaction Class | Reagent(s) | Position(s) Involved | Description |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 1 (primarily), 4 | Forms a new C-C bond, replacing Br or Cl with an aryl group. |

| Heck Reaction | Alkene, Pd catalyst, Base | 1 (primarily), 4 | Forms a new C-C bond, adding a vinyl group. |

| Nucleophilic Substitution | Strong nucleophiles (e.g., NaNH₂) | 1, 4 | Replacement of a halogen by the nucleophile. reddit.com |

| Ether Cleavage | BBr₃ or HBr | 2 | Converts the isopropoxy group to a hydroxyl group. |

Computational and Theoretical Studies on 1 Bromo 4 Chloro 2 Isopropoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given system, we can obtain detailed information about its electronic distribution, molecular geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that has been shown to provide a good balance between accuracy and computational cost for studying medium to large-sized molecules. For compounds similar to 1-Bromo-4-chloro-2-isopropoxybenzene, such as other halogenated benzenes, DFT calculations have been successfully employed to determine their ground-state geometries and electronic properties. nih.gov

For instance, studies on related molecules like 1-bromo- and 1-chloro-4-vinylbenzene have utilized the B3LYP functional with the 6-311++G(d,p) basis set to investigate their electronic structure. nih.gov This level of theory is known to provide reliable results for the geometric parameters (bond lengths and angles) and the electronic distribution within the molecule.

A hypothetical DFT optimization of this compound would likely reveal a non-planar structure due to the steric hindrance of the isopropoxy group. The bromine and chlorine atoms, being electron-withdrawing, would influence the electron density of the benzene (B151609) ring, affecting its aromaticity and reactivity. The calculated bond lengths and angles would provide a precise three-dimensional model of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Length | ~1.37 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-O-C Angle | ~118° |

| Dihedral Angle (C-C-O-C) | Varies |

Prediction of Spectroscopic Parameters

DFT calculations are also invaluable for predicting various spectroscopic parameters, which can aid in the experimental identification and characterization of a compound. For halogenated benzenes, theoretical calculations of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra have shown good agreement with experimental data. nih.gov

The calculated vibrational frequencies from a DFT analysis of this compound would allow for the assignment of characteristic IR and Raman bands corresponding to C-H, C-C, C-O, C-Br, and C-Cl stretching and bending modes. Similarly, the prediction of NMR chemical shifts (¹H and ¹³C) would be crucial for structural elucidation.

Mechanistic Elucidation of Reaction Pathways

Understanding the reaction mechanisms of a molecule is key to controlling its chemical transformations. Computational chemistry provides powerful tools to explore potential reaction pathways, identify transition states, and predict the selectivity of reactions.

Energy Profiles and Transition State Analysis

For reactions involving substituted benzenes, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, computational studies can map out the potential energy surface. This involves locating the transition state structures that connect reactants to products.

For example, in a study of the [3+2] cycloaddition reactions of 1-bromo- and 1-chloro-4-vinylbenzene, DFT calculations were used to determine the activation energies and reaction energies. nih.gov This analysis revealed that the reactions proceed through a two-stage, one-step mechanism. nih.gov A similar approach for this compound could elucidate the mechanisms of its potential reactions, providing insights into the energetic barriers and the stability of intermediates.

Regioselectivity and Stereoselectivity Predictions

The substituents on the benzene ring of this compound will direct incoming reagents to specific positions, a phenomenon known as regioselectivity. The isopropoxy group is an ortho-, para-directing activator, while the bromine and chlorine atoms are ortho-, para-directing deactivators.

Computational analysis of the electron density and electrostatic potential on the aromatic ring can predict the most likely sites for electrophilic or nucleophilic attack. The study on 1-bromo- and 1-chloro-4-vinylbenzene demonstrated that computational methods can accurately predict the regioselectivity of their cycloaddition reactions, which was in agreement with experimental findings. nih.gov This highlights the predictive power of theoretical calculations in understanding and forecasting the outcomes of chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase (liquid or solid) and over time.

For a flexible molecule like this compound, which has a rotatable isopropoxy group, MD simulations could be used to explore its conformational landscape. By simulating the molecule's movement over time, it is possible to identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can be employed to study intermolecular interactions, such as how molecules of this compound would pack in a crystal lattice or interact with solvent molecules. This information is crucial for understanding its physical properties, such as melting point, boiling point, and solubility. While no specific MD simulation data is currently available for this compound, it represents a valuable avenue for future research.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-bromo-4-chloro-2-isopropoxybenzene, ¹H and ¹³C NMR are the primary techniques, supplemented by two-dimensional (2D) NMR methods for more complex assignments.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). musechem.com The integration of a signal corresponds to the relative number of protons giving rise to that signal. Spin-spin coupling, observed as the splitting of a signal into a multiplet, reveals the number of neighboring protons.

For this compound, the following ¹H NMR signals are predicted:

Aromatic Protons: The benzene (B151609) ring has three protons. Due to the substitution pattern, they are in distinct chemical environments and will give rise to separate signals. The proton between the bromine and isopropoxy groups is expected to be a doublet, the proton between the isopropoxy and chloro groups will likely be a doublet of doublets, and the proton adjacent to the chlorine will be a doublet. Their chemical shifts are anticipated to be in the aromatic region, typically between 6.5 and 8.0 ppm. spectrabase.com The exact positions will be influenced by the electron-donating isopropoxy group and the electron-withdrawing halogen substituents.

Isopropoxy Protons: The isopropoxy group will exhibit two distinct signals. The single proton of the methine group (-CH-) will appear as a septet due to coupling with the six equivalent methyl protons. Its chemical shift is expected to be downfield, likely in the range of 3.4 to 4.5 ppm, due to the deshielding effect of the adjacent oxygen atom. cymitquimica.com The six protons of the two equivalent methyl groups (-CH₃) will appear as a doublet, coupled to the single methine proton. These protons are expected to be the most upfield signals in the spectrum.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a single sharp signal in a proton-decoupled ¹³C NMR spectrum. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.

For this compound, nine distinct signals are expected in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule:

Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region of the spectrum, generally between 120 and 160 ppm. The carbons directly attached to the substituents (ipso-carbons) will have their chemical shifts significantly affected. The carbon attached to the isopropoxy group will be shifted downfield. The carbons bonded to the bromine and chlorine atoms will also show characteristic shifts, with the electronegativity of the halogen playing a role. The remaining three aromatic carbons will resonate at chemical shifts influenced by the cumulative electronic effects of the substituents.

Isopropoxy Carbons: The two carbons of the isopropoxy group will also give distinct signals. The methine carbon (-CH-) will be deshielded by the directly attached oxygen and is expected to appear in the range of 60-80 ppm. The two equivalent methyl carbons (-CH₃) will be more shielded and will appear at a higher field (lower ppm value).

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the coupled aromatic protons, and between the methine and methyl protons of the isopropoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons with the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the signals of the protonated carbons in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, characteristic IR absorption bands would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropoxy group appears just below 3000 cm⁻¹.

C-O Stretching: The ether linkage (C-O-C) will show strong characteristic stretching absorptions. Aryl alkyl ethers typically exhibit two strong bands, one around 1250 cm⁻¹ (asymmetric stretch) and another around 1050 cm⁻¹ (symmetric stretch). cymitquimica.com

C-X Stretching: The C-Br and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum, typically below 850 cm⁻¹. The C-Cl stretch usually appears at a higher wavenumber than the C-Br stretch.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring will give rise to several absorptions in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring often gives a strong and characteristic Raman signal.

C-X Stretching: The C-Br and C-Cl bonds are also Raman active and would show characteristic signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as structural information based on its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, which causes the molecule to ionize and fragment.

Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the intact molecule that has lost one electron. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature will be the isotopic pattern. Both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) have characteristic isotopic distributions. This will result in a distinctive pattern of peaks for the molecular ion (M, M+2, M+4, etc.), which is highly diagnostic for the presence of both bromine and chlorine in the molecule.

Fragmentation Pattern: The fragmentation of the molecular ion provides clues about the structure of the molecule. Common fragmentation pathways for this compound would likely include:

Loss of the isopropoxy group.

Loss of a propyl group from the ether, followed by rearrangement.

Cleavage of the C-Br and C-Cl bonds.

Fragmentation of the aromatic ring.

The analysis of these fragment ions helps to piece together the structure of the original molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, thereby allowing for an accurate assessment of its purity.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.

For the analysis of halogenated aromatic compounds, a capillary column with a non-polar or mid-polarity stationary phase is typically employed. cymitquimica.comamazonaws.com A common choice would be a column coated with a phase like 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent). A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (MS) detector offers the added advantage of structural confirmation of the separated peaks. sigmaaldrich.com The retention time (Rt) is a key parameter for identifying the compound under a specific set of chromatographic conditions.

Table 2: Illustrative Gas Chromatography (GC) Method Parameters

| Parameter | Typical Value / Type |

| Column | |

| Stationary Phase | 5% Phenyl-Polydimethylsiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Retention Time (Rt) | Dependent on exact conditions, but would be a single, sharp peak for a pure sample. |

High-performance liquid chromatography is a versatile separation technique that is widely used for the purity assessment of a broad range of organic compounds. chromatographyonline.com For a molecule like this compound, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. ualberta.casigmaaldrich.com The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be used to achieve optimal separation from impurities. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance.

Table 3: Exemplary High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Typical Value / Type |

| Column | |

| Stationary Phase | C18 (Octadecylsilane) |

| Particle Size | 3.5 - 5 µm |

| Dimensions | 4.6 x 150 mm |

| Mobile Phase | |

| Solvent A | Water |

| Solvent B | Acetonitrile |

| Gradient | Start at 60% B, ramp to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 225 nm researchgate.net |

| Expected Retention Time (Rt) | A single major peak indicating the purity of the compound. |

Thin-layer chromatography is a simple, rapid, and cost-effective method used for monitoring reaction progress, screening for optimal solvent conditions for column chromatography, and qualitatively assessing compound purity. docbrown.info The technique involves spotting the sample onto a plate coated with a solid adsorbent (stationary phase), typically silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent or solvent mixture (mobile phase).

The separation is based on the principle of adsorption and polarity. Since this compound is a relatively non-polar molecule, it will travel further up the polar silica gel plate with a non-polar mobile phase, resulting in a higher Retention Factor (Rf) value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally appear as a single spot on the developed TLC plate.

Table 4: Representative Thin-Layer Chromatography (TLC) System

| Parameter | Typical Value / Type |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass backing |

| Mobile Phase | Hexane (B92381) / Ethyl Acetate (B1210297) (e.g., 9:1 v/v) |

| Visualization | UV light (254 nm) or staining agents (e.g., potassium permanganate) |

| Expected Rf Value | A value typically between 0.3 and 0.7 for good separation. |

Strategic Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Polycyclic Aromatic Compounds

While direct literature specifically detailing the use of 1-Bromo-4-chloro-2-isopropoxybenzene in the synthesis of complex polycyclic aromatic compounds (PAHs) is not abundant, its structural features strongly suggest its potential as a key intermediate in this area. The presence of both bromo and chloro substituents allows for selective participation in various cross-coupling reactions, which are fundamental to the construction of extended aromatic systems.

For instance, the bromo group is generally more reactive than the chloro group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This differential reactivity allows for a stepwise approach to building complex structures. A plausible synthetic route could involve an initial Suzuki-Miyaura coupling at the bromo position to introduce an aryl or vinyl substituent, followed by a subsequent coupling reaction at the less reactive chloro position to form a more complex polycyclic system.

The isopropoxy group, being an electron-donating group, can influence the regioselectivity and reactivity of the aromatic ring in these coupling reactions. This directing effect can be strategically employed to achieve specific substitution patterns in the final polycyclic aromatic compound.

An analogous compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, serves as a key intermediate in the synthesis of Dapagliflozin, a medication for type 2 diabetes. google.comgoogle.com This highlights the utility of bromo-chloro-alkoxybenzene derivatives in constructing complex molecular frameworks, a principle that can be extended to the synthesis of intricate polycyclic aromatic systems.

Utilization as a Building Block for Diversified Chemical Libraries

The concept of combinatorial chemistry relies on the use of versatile building blocks to generate large libraries of compounds for high-throughput screening in drug discovery and materials science. nih.gov this compound is an ideal candidate for such applications due to its multiple reactive sites that can be selectively functionalized.

The bromo and chloro groups can undergo a variety of cross-coupling reactions, including Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines). The differential reactivity of the C-Br and C-Cl bonds allows for sequential functionalization, further diversifying the resulting chemical library.

For example, a library of compounds could be generated by first performing a Suzuki-Miyaura coupling at the bromo position with a diverse set of boronic acids. The resulting products could then be subjected to a second cross-coupling reaction, such as a Buchwald-Hartwig amination, at the chloro position with a variety of amines. This two-step diversification strategy would rapidly generate a large number of structurally distinct molecules from a single starting material.

The isopropoxy group can also be a point of diversification. Although ether cleavage is generally more challenging, under specific conditions, it could be demethylated and subsequently re-alkylated or functionalized to introduce further diversity into the chemical library. The ability to generate a wide array of analogs from a single, readily accessible building block makes this compound a valuable tool in the quest for new bioactive molecules and materials.

Precursor in the Synthesis of Advanced Functional Molecules (e.g., liquid crystals, specialty polymers)

The unique combination of a rigid aromatic core and flexible side chains, along with the potential for further functionalization, makes this compound an attractive precursor for the synthesis of advanced functional molecules.

Liquid Crystals: The synthesis of liquid crystals often involves the creation of molecules with a rigid, elongated core (mesogen) and flexible terminal groups. The di-substituted benzene (B151609) ring of this compound can serve as a part of the mesogenic core. The bromo and chloro groups can be used to introduce other aromatic rings or linking groups through cross-coupling reactions, thereby extending the rigid core and influencing the liquid crystalline properties. The isopropoxy group can act as one of the terminal flexible chains, which are crucial for the formation of liquid crystalline phases.

Specialty Polymers: In the realm of specialty polymers, monomers with specific functional groups are required to impart desired properties to the final material. This compound can be converted into a variety of functionalized monomers. For example, through a Grignard reaction at the bromo position followed by reaction with a suitable electrophile, a polymerizable group such as a vinyl or an acrylate (B77674) group could be introduced. The resulting monomer could then be polymerized to yield a specialty polymer with tailored properties, such as high refractive index, thermal stability, or specific optical characteristics, influenced by the presence of the halogen atoms and the isopropoxy group.

While specific examples of the use of this compound in the synthesis of liquid crystals and specialty polymers are not extensively documented, the principles of molecular design for these materials strongly support its potential as a valuable precursor. chemicalbook.com

Development of Chemical Probes for Mechanistic Investigations

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their function or to validate them as therapeutic targets. nih.gov The development of effective chemical probes requires a deep understanding of structure-activity relationships (SAR). This compound can serve as a valuable scaffold or starting point for the synthesis of such probes.

The bromo and chloro substituents provide convenient handles for the introduction of various pharmacophores or reactive groups through well-established cross-coupling methodologies. This allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for a target of interest. For example, a series of analogs could be synthesized where the bromo and chloro positions are substituted with different functional groups to probe the binding pocket of a target protein.

Furthermore, the isopropoxy group can be modified to improve physicochemical properties such as solubility and cell permeability, which are crucial for the utility of a chemical probe in a biological context. The ability to readily generate a focused library of compounds based on the this compound scaffold makes it a useful tool for medicinal chemists in the early stages of drug discovery and chemical biology research.

While there are no specific reports of chemical probes derived directly from this compound, the principles of chemical probe design and the synthetic versatility of this compound suggest its potential in this area. The development of a novel chemical probe for BET family inhibition, which started from a fragment-based approach and involved extensive optimization of a small molecule scaffold, serves as a relevant example of the process in which a versatile building block could be employed. nih.gov

Future Research Directions in 1 Bromo 4 Chloro 2 Isopropoxybenzene Chemistry

Innovation in Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic methodologies. For a compound like 1-Bromo-4-chloro-2-isopropoxybenzene, future research is expected to focus on more environmentally benign synthesis routes. This involves a shift away from traditional methods that may use hazardous reagents or generate significant waste.

Key research thrusts in this area will likely include:

Use of Greener Solvents: Investigations into replacing conventional organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents will be crucial. For instance, studies on the synthesis of related compounds like azoxybenzenes have demonstrated the feasibility of using water as a green solvent. nih.gov

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product is a fundamental aspect of green chemistry. Future synthetic strategies for this compound and its precursors will aim for higher atom economy, minimizing the formation of byproducts.

Catalytic Processes: The use of catalysts, particularly those that can be recovered and reused, is a key tenet of green chemistry. Research will likely focus on developing robust and recyclable catalysts for the synthesis of the parent compound and its derivatives.

Energy Efficiency: Exploring alternative energy sources, such as microwave or ultrasonic irradiation, can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods.

The overarching goal is to develop synthetic pathways that are not only efficient and high-yielding but also have a minimal environmental footprint.

Exploration of Novel Catalytic Transformations

The two halogen atoms on the this compound ring, bromine and chlorine, offer distinct opportunities for selective chemical transformations, primarily through catalytic cross-coupling reactions. Future research will undoubtedly delve deeper into novel catalytic systems to functionalize this scaffold with greater precision and efficiency.

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov Future work will likely focus on:

Selective C-Br vs. C-Cl Activation: Developing catalytic systems that can selectively activate the more reactive C-Br bond while leaving the C-Cl bond intact is a significant area of interest. This would allow for sequential functionalization of the molecule. nih.gov

Diverse Coupling Partners: Expanding the scope of coupling partners beyond standard boronic acids (Suzuki coupling) nih.gov to include organosilanes (Hiyama coupling), organostannanes (Stille coupling) libretexts.org, and amines (Buchwald-Hartwig amination) libretexts.org will broaden the synthetic utility of this compound.

Hydrodehalogenation: Mild methods for the selective removal of one or both halogen atoms using palladium catalysts could be explored for detoxification or the synthesis of specific deuterated compounds. rsc.org

Other Transition Metal Catalysis: While palladium is dominant, other transition metals like nickel and copper also catalyze cross-coupling reactions and may offer different reactivity profiles or cost advantages. researchgate.net Furthermore, the use of ruthenium and rhodium complexes for nucleophilic aromatic substitution (SNA) reactions presents an alternative pathway for functionalization. acs.org

The development of new ligands for these metal catalysts will be critical in achieving higher selectivity and reactivity. libretexts.org

Integration into Flow Chemistry Systems for Efficient Production

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. researchgate.netjst.org.in For the production of this compound and its derivatives, especially those intended as pharmaceutical intermediates, the adoption of flow chemistry is a promising future direction.

Potential areas of research include:

Continuous Synthesis of the Core Structure: Developing a continuous flow process for the synthesis of this compound itself could lead to higher throughput and more consistent product quality. This could involve the continuous nitration, halogenation, and etherification of benzene (B151609) precursors. xdhg.com.cnresearchgate.net

Telescoped Reactions: Flow chemistry allows for the coupling of multiple reaction steps without the need for intermediate isolation and purification. nih.gov A future goal would be to develop a multi-step flow synthesis that starts from simple precursors and yields highly functionalized derivatives of this compound in a single, continuous process.

In-line Purification: Integrating continuous purification techniques, such as simulated moving bed (SMB) chromatography, directly with the flow reactor can provide a streamlined process for obtaining highly pure products. sigmaaldrich.com

Photochemistry in Flow: For reactions that are initiated by light, flow chemistry offers significant advantages in terms of light penetration and reaction control. nih.govalmacgroup.com This could be relevant for certain derivatization reactions.

The integration of flow chemistry is expected to make the production of compounds based on this scaffold more efficient, safer, and more cost-effective, particularly at an industrial scale. nih.govd-nb.info

Computational Design and Optimization of Novel Derivatives for Specific Synthetic Pathways

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. ijcrt.org For this compound, these methods can guide the synthesis of new derivatives with tailored properties.

Future research in this domain will likely involve:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of the different positions on the aromatic ring towards electrophilic or nucleophilic attack. nih.govnih.gov This can help in planning synthetic routes and predicting the outcomes of reactions.

Designing Derivatives with Specific Properties: Computational tools can be used to design novel derivatives of this compound with desired electronic, steric, or biological properties. researchgate.net For example, derivatives could be designed to have enhanced thermal stability for materials applications or specific binding affinities for biological targets. ijcrt.org

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of catalytic reactions involving this compound, helping to optimize reaction conditions and develop more efficient catalysts. researchgate.netmdpi.com

Virtual Screening: For applications in drug discovery, computational docking studies can be used to screen virtual libraries of derivatives against specific protein targets to identify potential lead compounds.

By leveraging the power of computational chemistry, researchers can accelerate the discovery and development of new and valuable molecules derived from the this compound scaffold.

Q & A

Q. Table 1: Key Spectral Data for this compound

| Technique | Key Peaks/Data | Reference Source |

|---|---|---|

| NMR | δ 1.35 (d, 6H, CH(CH₃)₂), δ 4.65 (sept, 1H, OCH) | |

| IR | 1245 cm⁻¹ (C-O-C), 610 cm⁻¹ (C-Br) | |

| HRMS | m/z 267.93 [M+H]⁺ (calc. 267.94) |

Q. Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| Di-substituted benzene | Excess halogenation agent | Stoichiometric Br₂/Cl₂ control |

| Residual DMF | Incomplete solvent removal | High-vacuum distillation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.